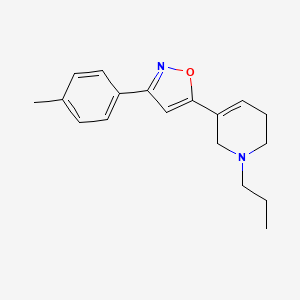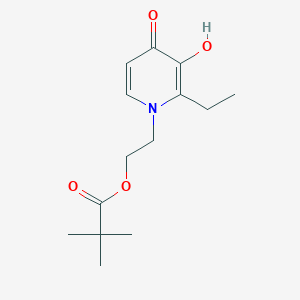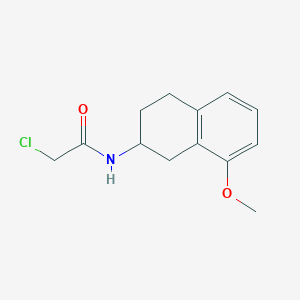
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline is a diarylmethane.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
- 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline is a compound synthesized through the reaction of 3,3-diphenyl-3-cyano-1-methylpropyl isocyanate and ethyl magnesium bromide, leading to this specific structure rather than its isomeric 2-ethylidenepyrrolidine. Protonated and free base forms show varied structural configurations, providing insights into molecular dynamics and stability (Hassan & Casy, 1970).
Application in Synthesis Studies
- The molecule serves as a key intermediate in the synthesis of several complex structures. For instance, its role in the phosphine-catalyzed [4 + 2] annulation process demonstrates its utility in creating highly functionalized tetrahydropyridines, a class of organic compounds relevant in various chemical syntheses (Zhu, Lan, & Kwon, 2003).
Relevance in Catalysis Research
- In the field of catalysis, 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline plays a significant role. For example, studies show its involvement in intramolecular hydroamination reactions using rhodium(I) and iridium(I) complexes, highlighting its potential in catalytic processes (Field, Messerle, Vuong, & Turner, 2005).
Contribution to Organic and Medicinal Chemistry
- The compound is also important in the context of organic and medicinal chemistry, evidenced by its role in the synthesis of antimicrobial agents. For instance, its derivatives have shown promising antibacterial activity against various strains, pointing to its potential as a scaffold for developing new antimycobacterial agents (Nural et al., 2018).
Eigenschaften
Produktname |
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline |
|---|---|
Molekularformel |
C19H21N |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
5-ethyl-2-methyl-4,4-diphenyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C19H21N/c1-3-18-19(14-15(2)20-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3 |
InChI-Schlüssel |
UPZKJIHNKKJIKX-UHFFFAOYSA-N |
SMILES |
CCC1=NC(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C |
Kanonische SMILES |
CCC1=NC(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



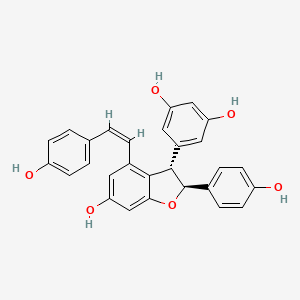
![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)
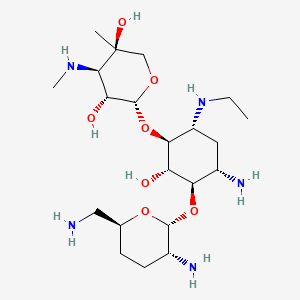


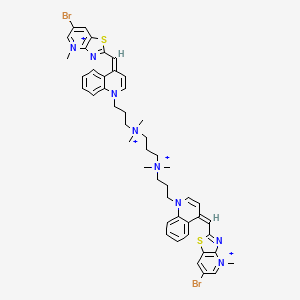
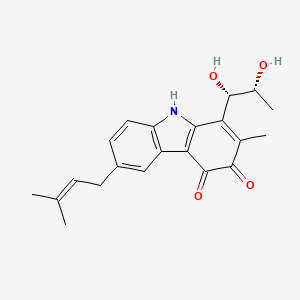
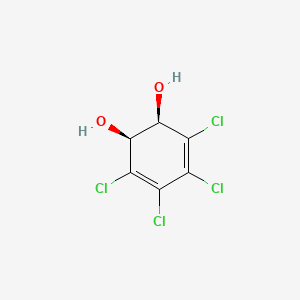
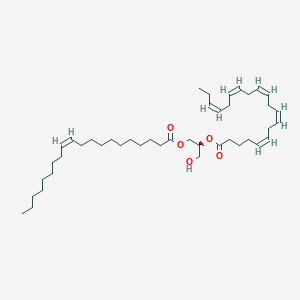
![TG(16:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1242772.png)

